molecular formula C12H10N4 B13865851 3-pyridin-3-yl-1H-indazol-6-amine

3-pyridin-3-yl-1H-indazol-6-amine

Cat. No.: B13865851
M. Wt: 210.23 g/mol
InChI Key: WUIMWWYJZRZWDT-UHFFFAOYSA-N
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Description

3-pyridin-3-yl-1H-indazol-6-amine is a nitrogen-containing heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery. The indazole core is a significant pharmacophore with demonstrated applications in anticancer research, particularly in the development of kinase inhibitors . This specific amine-substituted derivative is of high interest as a building block for the synthesis of more complex molecules targeting key oncogenic pathways. Research into analogous indazole derivatives has shown their efficacy as potent inhibitors of various kinase targets, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR) . These kinases play a critical role in tumor angiogenesis, proliferation, and metastasis, making their inhibition a valuable therapeutic strategy. The molecular structure of this compound, which combines an indazole ring with a pyridine moiety, is common among compounds that interact with kinase ATP-binding sites through key hydrogen bonding and hydrophobic interactions . Consequently, this compound is a valuable intermediate for researchers designing and developing novel targeted therapies for various cancers, including lung, breast, and colon cancers . This product is intended for research purposes in a controlled laboratory environment and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

3-pyridin-3-yl-1H-indazol-6-amine

InChI

InChI=1S/C12H10N4/c13-9-3-4-10-11(6-9)15-16-12(10)8-2-1-5-14-7-8/h1-7H,13H2,(H,15,16)

InChI Key

WUIMWWYJZRZWDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NNC3=C2C=CC(=C3)N

Origin of Product

United States

Preparation Methods

Starting Material Preparation and Functionalization

A common starting point is 6-nitroindazole , which undergoes selective iodination at the C-3 position to form 3-iodo-6-nitroindazole . This is achieved by reacting 6-nitroindazole with iodine (I2) in the presence of potassium carbonate (K2CO3) as a base, using solvents such as dimethylformamide (DMF) at room temperature or mild heating conditions. The iodination yield is generally high, around 70-85%.

Step Reagents & Conditions Product Yield (%)
Iodination 6-nitroindazole, I2, K2CO3, DMF, RT 3-iodo-6-nitroindazole 70-85

Protection of Indazole Nitrogen (N-1)

To prevent undesired reactions at the indazole nitrogen, the N-1 position is protected using tetrahydropyranyl (THP) groups. This is done by reacting 3-iodo-6-nitroindazole with 3,4-dihydro-2H-pyran and methanesulfonic acid in solvents such as DMF, tetrahydrofuran (THF), or dichloromethane (CH2Cl2). This step provides 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole .

Step Reagents & Conditions Product Notes
Protection 3-iodo-6-nitroindazole, 3,4-dihydro-2H-pyran, methanesulfonic acid, DMF/THF/CH2Cl2 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole Protects N-1 nitrogen

Introduction of Pyridin-3-yl Group via Cross-Coupling

The key step to install the pyridin-3-yl substituent at C-3 is a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

  • Heck Reaction : The protected 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole reacts with 2-vinylpyridine in the presence of palladium(II) acetate (Pd(OAc)2) as catalyst, tri-o-tolylphosphine as ligand, and N,N-diisopropylethylamine as base in DMF solvent. Heating is applied to drive the reaction, yielding 6-nitro-3-((E)-2-pyridin-2-yl-vinyl)-1-(tetrahydropyran-2-yl)-1H-indazole.

  • Suzuki Coupling : Alternatively, 3-iodoindazole derivatives can be coupled with pyridin-3-yl boronic acids using Pd(dppf)Cl2 as catalyst and potassium carbonate as base in a dioxane-water mixture at elevated temperatures (~100 °C) to afford the corresponding 3-pyridin-3-yl-indazole derivatives.

Reaction Type Reagents & Conditions Product Yield (%)
Heck 3-iodo-6-nitro-1-(THP)-indazole, 2-vinylpyridine, Pd(OAc)2, tri-o-tolylphosphine, DIPEA, DMF, heat 6-nitro-3-(2-pyridinylvinyl)-1-(THP)-indazole Moderate
Suzuki 3-iodoindazole, pyridin-3-ylboronic acid, Pd(dppf)Cl2, K2CO3, dioxane/H2O, 100 °C 3-pyridin-3-yl-1H-indazole derivative 60-85

Reduction of Nitro Group to Amine

The nitro group at C-6 is typically reduced to the corresponding amine to yield this compound. Common reducing agents include catalytic hydrogenation (H2, Pd/C) or chemical reduction with tin(II) chloride or iron powder in acidic conditions. The reduction proceeds smoothly with high yields.

Step Reagents & Conditions Product Yield (%)
Reduction H2, Pd/C or SnCl2, acidic medium This compound High

Deprotection of N-1 Position

If the N-1 protecting group was installed, it is removed under acidic conditions (e.g., aqueous acid) to regenerate the free indazole nitrogen, completing the synthesis.

Alternative and Supporting Synthetic Routes

Direct Amination of 3-Pyridinyl-Indazole Derivatives

Some literature reports direct amination strategies starting from 3-pyridinyl-substituted indazoles, using nucleophilic aromatic substitution or palladium-catalyzed amination to install the amino group at C-6.

Cascade and Multicomponent Reactions

A highly efficient cascade synthesis involving 1H-indazol-6-amine and aromatic aldehydes has been reported, although more relevant for fused ring systems than for direct synthesis of this compound. These methods demonstrate the versatility of indazole functionalization but are less directly applicable to the target compound.

Summary Table of Key Synthetic Steps and Conditions

Step No. Transformation Key Reagents & Conditions Notes Yield Range (%)
1 Iodination of 6-nitroindazole I2, K2CO3, DMF, RT Selective C-3 iodination 70-85
2 N-1 Protection 3,4-dihydro-2H-pyran, methanesulfonic acid, DMF/THF Protects N-1 nitrogen High
3 Cross-coupling (Heck or Suzuki) Pd catalyst, ligand, base, DMF or dioxane/H2O, heat Introduces pyridin-3-yl group 60-85
4 Nitro reduction to amine H2, Pd/C or SnCl2, acidic medium Converts C-6 nitro to amine High
5 Deprotection of N-1 Acidic aqueous conditions Removes protecting group High

Research Findings and Analytical Data

  • The iodination and cross-coupling steps are well-established with reproducible yields and selectivity.
  • Protecting group strategies are essential to avoid side reactions at the indazole nitrogen.
  • Reduction of the nitro group is straightforward and high yielding.
  • The final compound exhibits expected spectral characteristics: proton NMR shows aromatic signals consistent with indazole and pyridine rings; mass spectrometry confirms molecular weight.

Chemical Reactions Analysis

Types of Reactions: 3-pyridin-3-yl-1H-indazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups .

Comparison with Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural features and properties of 3-pyridin-3-yl-1H-indazol-6-amine and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications
This compound C₁₂H₁₀N₄ 226.24 Pyridin-3-yl (C3), NH₂ (C6) Potential kinase inhibitor scaffold
6-Chloro-1H-indazol-3-amine C₇H₆ClN₃ 167.60 Cl (C6), NH₂ (C3) Intermediate in antitumor agents
1,3-Dimethyl-1H-indazol-6-amine C₉H₁₁N₃ 161.21 CH₃ (C1, C3), NH₂ (C6) Planar structure, N–H⋯N hydrogen bonds
6-(2-Aminopyrimidin-4-yl)-1H-indazol-3-amine (JMZ) C₁₁H₁₀N₆ 226.24 Pyrimidinyl (C6), NH₂ (C3) High aromatic bond count (17), non-polymer ligand
3-(6-Fluoropyridin-2-yl)-1H-indazol-5-amine C₁₂H₉FN₄ 228.23 F-pyridin-2-yl (C3), NH₂ (C5) Pharmaceutical intermediate (95% purity)

Key Observations :

  • Substituent Position: The position of the amine group (C3 vs. C5/C6) significantly alters electronic distribution.
  • Aromatic Systems: Compounds like JMZ (pyrimidinyl-substituted) exhibit higher aromatic bond counts (17 vs.
  • Halogen vs. Heterocycle : Chlorine in 6-chloro-1H-indazol-3-amine introduces electronegativity, whereas pyridine/pyrimidine groups in analogs like JMZ or 3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine improve binding to metal ions or biological targets .

Crystallographic and Physicochemical Data

    Q & A

    Q. What are the stability considerations for long-term storage of this compound?

    • Storage Conditions :
    • Temperature : Store at −20°C in airtight containers to prevent decomposition .
    • Light Sensitivity : Use amber vials to avoid photodegradation of the indazole core .
    • Moisture Control : Add molecular sieves to lyophilized samples .

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